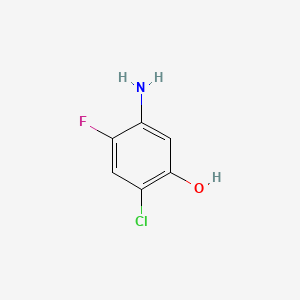

5-Amino-2-chloro-4-fluorophenol

Description

Emerging Significance in Advanced Organic Synthesis

The molecular structure of 5-Amino-2-chloro-4-fluorophenol makes it a important intermediate in advanced organic synthesis. ontosight.aimyskinrecipes.com The presence of multiple functional groups—hydroxyl, amino, chloro, and fluoro—on the benzene (B151609) ring allows for a variety of chemical transformations. ontosight.ai This versatility enables chemists to introduce these specific functionalities into larger, more complex molecules with a high degree of control.

The synthesis of this compound can be achieved through several methods, including electrophilic and nucleophilic aromatic substitution reactions. ontosight.ai One documented approach involves the reaction of 2-chloro-4-fluorophenol (B157789) with ammonia (B1221849) water. chembk.com Another method describes the production of a derivative, pentyl 5-amino-2-chloro-4-fluorophenoxyacetate, by reacting 5-(1,3-dimethylbutylideneamino)-2-chloro-4-fluorophenol with other reagents. google.com These synthetic routes provide access to a molecule that is a key starting material for a range of further chemical elaborations.

Foundational Role in Specialized Chemical Applications

The utility of this compound extends to several specialized chemical applications, primarily due to the properties conferred by its unique substitution pattern. It is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. myskinrecipes.comchembk.com Its structural motifs are found in various biologically active compounds, making it a valuable precursor in the development of new drugs and pesticides. ontosight.ai

For instance, this compound is a reagent used in the design and synthesis of potent inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinase, a target in anti-cancer therapies. chemicalbook.com Furthermore, the fluorinated nature of the molecule is of particular interest, as the inclusion of fluorine atoms can significantly alter the metabolic stability and biological activity of organic molecules. nih.gov This has led to its use in the synthesis of various fluorinated heterocycles, such as pyrimidines and pyrazoles, which are important scaffolds in medicinal chemistry. nih.gov The compound also finds application in the synthesis of dyes and pigments, where its specific structure contributes to desired color properties. myskinrecipes.comchembk.com

Interdisciplinary Relevance in Materials and Life Sciences

The impact of this compound is not confined to traditional chemistry but extends into the interdisciplinary realms of materials science and life sciences. In materials science, its utility in creating new dyes highlights its potential contribution to the development of novel materials with specific optical properties. myskinrecipes.com

In the life sciences, its role as a precursor to new therapeutic agents is a significant area of research. ontosight.aichembk.com The study of related aminochlorophenol compounds has provided insights into their biological effects. For example, research on 4-amino-2-chlorophenol (B1200274) has explored its toxicological profile, demonstrating that the position and number of chloro groups can influence its biological activity. nih.gov While not directly about this compound, such studies on analogous structures contribute to a broader understanding of how this class of compounds interacts with biological systems. The development of new kinase inhibitors, such as those targeting KRAS G12C mutations in solid tumors, often involves complex synthesis pathways where building blocks like this compound could potentially play a role. acs.org

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H5ClFNO | chembk.comnih.gov |

| Molar Mass | 161.56 g/mol | chembk.comnih.gov |

| Appearance | Colorless to light yellow crystal powder | chembk.com |

| Melting Point | 157-160 °C | chembk.com |

| Boiling Point | 272 °C | chembk.com |

| Flash Point | 118 °C | chembk.com |

| Density | 1.519 g/cm³ | chembk.com |

| Vapor Pressure | 0.00377 mmHg at 25°C | chembk.com |

| Refractive Index | 1.618 | chembk.com |

| Solubility | Soluble in alcohol, ketone, and ester; slightly soluble in water. | chembk.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-amino-2-chloro-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZLCOLNTRPSIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90233461 | |

| Record name | Phenol, 5-amino-2-chloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84478-72-8 | |

| Record name | 5-Amino-2-chloro-4-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84478-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 5-amino-2-chloro-4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084478728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 5-amino-2-chloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Strategic Approaches to 5-Amino-2-chloro-4-fluorophenol Synthesis

The production of this compound with high yield and good operability is a key focus of research. google.com

A significant advancement in the synthesis of this compound involves the hydrolysis of a novel precursor, (5-Amino-2-chloro-4-fluorophenyl)ethyl carbonate. google.com This method has been shown to be simpler and more selective, leading to a high yield of the desired product. google.com

The hydrolysis of (5-Amino-2-chloro-4-fluorophenyl)ethyl carbonate is effectively carried out using a base. google.com Sodium hydroxide (B78521) and potassium hydroxide are commonly employed for this reaction. google.com The process involves the dropwise addition of a sodium hydroxide solution to the carbamate (B1207046) precursor, followed by an aging period to ensure complete reaction. google.com This method has demonstrated a high yield of 96.1%. google.com

Table 1: Optimized Hydrolysis of (5-Amino-2-chloro-4-fluorophenyl)ethyl Carbonate

| Parameter | Value |

|---|---|

| Precursor | (5-Amino-2-chloro-4-fluorophenyl)ethyl carbonate |

| Reagent | 23% Sodium Hydroxide |

| Temperature | 40-45°C |

| Reaction Time | 3 hours (addition) + 3 hours (aging) |

| Yield | 96.1% |

Data sourced from a Japanese patent describing the synthesis method. google.com

While the hydrolysis of the ethyl carbonate precursor is a prominent method, other synthetic strategies exist. One such method involves the reaction of 2-chloro-4-fluorophenol (B157789) with ammonia (B1221849) water. chembk.com Another approach begins with the chlorination of p-nitrophenol in an inert organic solvent to produce 2-chloro-4-nitrophenol. google.com This intermediate is then reduced to 2-chloro-4-aminophenol using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. google.com These alternative routes highlight the versatility of synthetic approaches to substituted aminophenols.

Exploration of Biological Activities and Medicinal Chemistry Potential

Precursor in Pharmacologically Active Compound Design

5-Amino-2-chloro-4-fluorophenol serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. ontosight.ai Its utility is highlighted in various patents, which describe its role in the production of compounds for the pharmaceutical and agrochemical industries. google.com The presence of multiple reactive sites—the amino group, the hydroxyl group, and the aromatic ring activated by these substituents—allows for a wide range of chemical modifications, making it an attractive starting material for constructing libraries of compounds for biological screening.

The inherent structural features of this compound are particularly relevant in the context of kinase inhibitor design. The 2-chloro-4-fluoro-5-hydroxyaniline scaffold presents a desirable substitution pattern on the aniline (B41778) moiety, a common feature in a major class of tyrosine kinase inhibitors. mdpi.commdpi.com

Investigations into Targeted Biological Pathways

The strategic placement of halogen atoms and an amino group on the phenol (B47542) ring of this compound makes it a prime candidate for incorporation into molecules designed to interact with specific biological targets, including those involved in cancer and microbial infections.

Ligand Design for Vascular Endothelial Growth Factor (VEGF) Receptor Tyrosine Kinase Inhibition

Vascular Endothelial Growth Factor (VEGF) and its receptors are key regulators of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. nih.gov Consequently, inhibitors of VEGF receptor tyrosine kinases are a major focus of anticancer drug development. A prominent class of these inhibitors is the anilinoquinazolines, where the nature of the substituents on the aniline ring plays a pivotal role in their potency and selectivity. mdpi.commdpi.com

Structure-activity relationship (SAR) studies on anilinoquinazoline-based VEGF receptor inhibitors have consistently shown that small, lipophilic substituents on the aniline ring are highly favorable for potent inhibition. mdpi.com Specifically, the presence of halogen atoms such as chlorine and fluorine at the 2- and 4-positions of the aniline ring is a recurring motif in potent inhibitors. This substitution pattern, present in this compound, suggests its high potential as a precursor for novel VEGF receptor tyrosine kinase inhibitors. The electronic properties and steric profile of the chloro and fluoro groups can enhance binding affinity to the kinase domain.

Assessment of Antimicrobial Properties

The search for novel antimicrobial agents is a continuous effort to combat the rise of drug-resistant pathogens. Fluorinated organic compounds have been shown to exhibit a wide range of biological activities, including antimicrobial effects. nih.gov Similarly, aminophenol derivatives have been investigated for their antibacterial and antifungal properties. nih.gov While direct studies on the antimicrobial properties of derivatives of this compound are not extensively reported, the known antimicrobial activity of structurally related fluorinated and aminophenolic compounds provides a strong rationale for exploring this area. The combination of the fluoro, chloro, and amino-phenol moieties could lead to the development of new antimicrobial candidates.

Role in Anticancer Agent Development

Beyond its potential in targeting VEGF signaling, the this compound scaffold is relevant to the broader field of anticancer drug development. Quinazoline (B50416) derivatives, which can be synthesized from substituted anilines, are a well-established class of anticancer agents that can inhibit various protein kinases involved in cancer progression. researchgate.netvipslib.com The substitution pattern on the aniline portion of these molecules is critical for their activity and selectivity.

The presence of both chloro and fluoro substituents in this compound is advantageous. Fluorine substitution, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov Therefore, incorporating this building block into known anticancer scaffolds, such as quinazolines, could lead to the discovery of new and improved therapeutic agents.

Structure-Activity Relationship (SAR) and Ligand Efficiency Studies of Analogues

The effectiveness of a drug candidate is intimately linked to its chemical structure. Structure-activity relationship (SAR) studies are fundamental to understanding how different parts of a molecule contribute to its biological activity and to guide the design of more potent and selective compounds.

Rational Design and Synthesis of Structural Variants

The rational design of enzyme inhibitors, particularly kinase inhibitors, often starts with a known scaffold that binds to the target protein. mdpi.com The properties of this scaffold are then fine-tuned by introducing various substituents. The this compound molecule offers a pre-optimized substitution pattern on an aniline ring, a key component of many kinase inhibitors.

SAR studies on anilinoquinazoline (B1252766) inhibitors of epidermal growth factor receptor (EGFR), another important target in cancer therapy, have shown that 3-chloro-4-fluoro-aniline moieties confer strong inhibitory activity. mdpi.com This provides a strong rationale for the use of this compound in the synthesis of new kinase inhibitors. The chloro and fluoro substituents can occupy specific hydrophobic pockets in the kinase active site, while the amino group provides a point of attachment for the rest of the inhibitor scaffold.

The following table summarizes the general SAR findings for anilinoquinazoline-based kinase inhibitors, highlighting the importance of the substitution pattern found in this compound.

| Position on Aniline Ring | Favorable Substituents | Rationale |

| 2-position | Small lipophilic groups (e.g., Cl) | Occupies a small hydrophobic pocket; influences the torsional angle between the aniline and quinazoline rings. mdpi.com |

| 4-position | Halogens (e.g., F), small alkyl groups | Enhances binding affinity through hydrophobic interactions. mdpi.com |

| 5-position | H-bond donors/acceptors (e.g., OH from the phenol) | Can form additional interactions with the protein backbone or solvent. |

The rational design process would involve synthesizing a series of structural variants where the core this compound moiety is kept constant while other parts of the molecule are systematically modified. This allows for the exploration of the chemical space around this privileged scaffold to optimize biological activity and other drug-like properties.

In Vitro and In Vivo Pharmacological Profiling

The direct pharmacological profiling of this compound in either in vitro or in vivo models is not extensively documented in publicly available scientific literature. Its primary role in medicinal chemistry appears to be that of a key chemical intermediate for the synthesis of more complex, pharmacologically active molecules. The biological activity is therefore associated with the final compounds derived from this precursor rather than the precursor itself.

Research into the development of kinase inhibitors, a major class of therapeutic agents, particularly in oncology, provides a salient example of the medicinal chemistry potential of this compound. This compound serves as a crucial building block in the synthesis of certain substituted pyrimidine (B1678525) derivatives that have been investigated for their kinase inhibitory activity.

While specific in vitro and in vivo data for direct derivatives of this compound are not readily found, the general pharmacological profiles of related substituted aminophenol and pyrimidine derivatives from broader studies offer insights into the types of biological activities that can be achieved. For instance, various pyrimidine derivatives have demonstrated significant anticancer properties by targeting specific cellular signaling pathways. nih.gov

A study on N-trisubstituted pyrimidine compounds revealed their potential against human tumor cell lines in vitro. nih.gov Furthermore, halogenated pyrimidine derivatives have been tested against a panel of cancer cell lines including HCT116 (colon cancer), A549 (lung cancer), K562 (leukemia), and U937 (lymphoma). nih.gov In a different study, certain aminobenzazolyl pyrimidines showed promising anticancer activity against leukemia, renal, and prostate cancer cell lines. nih.gov

The exploration of such compounds often involves a series of in vitro assays to determine their potency and selectivity against specific biological targets, followed by in vivo studies in animal models to assess their efficacy and pharmacokinetic properties.

Below are illustrative data tables representing the type of information that would be generated during the pharmacological profiling of a hypothetical active pharmaceutical ingredient (API) derived from this compound.

Table 1: Illustrative In Vitro Kinase Inhibition Profile of a Hypothetical Derivative

| Kinase Target | IC₅₀ (nM) | Assay Type |

| Epidermal Growth Factor Receptor (EGFR) | 15 | Biochemical |

| Anaplastic Lymphoma Kinase (ALK) | 8 | Biochemical |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 150 | Biochemical |

| Platelet-Derived Growth Factor Receptor β (PDGFRβ) | >1000 | Biochemical |

This table presents hypothetical data for illustrative purposes.

Table 2: Illustrative In Vitro Anti-proliferative Activity of a Hypothetical Derivative

| Cell Line | Cancer Type | IC₅₀ (nM) |

| NCI-H1975 | Non-Small Cell Lung Cancer (EGFR L858R/T790M) | 25 |

| H3122 | Non-Small Cell Lung Cancer (EML4-ALK fusion) | 18 |

| A549 | Non-Small Cell Lung Cancer (Wild-type EGFR/ALK) | >5000 |

| MCF-7 | Breast Cancer | >5000 |

This table presents hypothetical data for illustrative purposes.

Table 3: Illustrative In Vivo Efficacy of a Hypothetical Derivative in a Xenograft Model

| Animal Model | Tumor Type | Dosing | Tumor Growth Inhibition (%) |

| Nude Mice | NCI-H1975 Xenograft | 50 mg/kg, oral, once daily | 85 |

| Nude Mice | H3122 Xenograft | 50 mg/kg, oral, once daily | 92 |

This table presents hypothetical data for illustrative purposes.

These tables exemplify the rigorous testing that compounds derived from this compound would undergo to establish their therapeutic potential. The data would be critical in determining the compound's mechanism of action, its selectivity, and its potential for further development as a drug candidate.

Applications in Agrochemical and Material Science Research

Intermediate for Novel Agrochemical Development

In the field of agrochemical research, intermediates are crucial for building the complex molecular architectures required for active ingredients. 5-Amino-2-chloro-4-fluorophenol and its close structural relatives have been identified as useful precursors for compounds with herbicidal activity. google.com The presence of chlorine and fluorine atoms can enhance the efficacy and selectivity of the final agrochemical product.

The primary application of this compound in agrochemicals is as a foundational molecule for synthesizing potential herbicidal compounds. Its amino and hydroxyl groups provide reactive sites for further chemical modifications, allowing for the construction of diverse molecular libraries to be screened for herbicidal properties. Research has demonstrated its use in preparing compounds that serve as leads for new herbicides. For instance, a related compound, 5-amino-2-chloro-4-fluorothiophenol, is explicitly noted as a useful intermediate for raw materials that possess herbicidal activity. google.com This highlights the importance of the aminofluorophenol scaffold in this sector.

Table 1: Examples of Herbicidal Leads Synthesized from Aminophenol Scaffolds

| Intermediate | Resulting Compound Class | Significance in Agrochemicals |

|---|---|---|

| This compound | Substituted Phenyl Derivatives | Serves as a key building block for creating novel molecules with potential herbicidal action. |

Role in Advanced Dye Chemistry Research

Aminophenol derivatives are a well-established class of compounds used in the synthesis of dyes, particularly azo dyes and oxidation hair dyes. The reactivity of this compound's amino and hydroxyl groups makes it a candidate for research into new colorants. In typical dye synthesis, the amino group can be converted into a diazonium salt, which is then reacted with a coupling agent to form an azo compound, the basis of many vibrant dyes. ijirset.comresearchgate.net

The halogen substituents (chlorine and fluorine) on the benzene (B151609) ring play a critical role in modifying the electronic properties of the molecule. These modifications can influence the final color, as well as the stability and fastness properties of the resulting dye. scialert.net Research into halogenated disazo disperse dyes has shown that such substitutions can lead to excellent fastness to light and sublimation, making them suitable for demanding applications. scialert.netscialert.net

Table 2: Functional Groups of this compound and Their Role in Dye Chemistry

| Functional Group | Position on Benzene Ring | Potential Role in Dye Synthesis |

|---|---|---|

| Amino Group (-NH₂) | 5 | Can be diazotized to form a reactive diazonium salt for coupling reactions. ijirset.com |

| Hydroxyl Group (-OH) | 1 | Acts as an electron-donating group, influencing the color (chromophore) and enabling use as a coupler. |

| Chloro Group (-Cl) | 2 | Electron-withdrawing group that can modify the final shade and improve lightfastness. scialert.net |

Monomer Applications in Polymer Science

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, gives it the potential to act as a monomer in polymerization reactions. Aminophenols can undergo polymerization to form derivatives of polyaniline, a well-known conductive polymer. This process can create polymers with interesting optical, electrical, and thermal properties.

Research on unsubstituted aminophenols has demonstrated their ability to be polymerized into polyaminophenol films. These materials exhibit electrical conductivity, suggesting their utility in electronic applications. The inclusion of halogen atoms, as in this compound, would be expected to modify the properties of the resulting polymer, potentially altering its conductivity, thermal stability, and solubility. This makes it a target of interest for researchers developing new functional polymers for advanced material applications.

Table 3: Potential Polymerization Characteristics of this compound

| Monomer Feature | Type of Polymerization | Potential Polymer Class | Key Property Influenced by Substituents |

|---|---|---|---|

| Amino and Hydroxyl Groups | Condensation or Oxidative Polymerization | Polyaniline derivative / Polyester-amide | Electrical Conductivity, Thermal Stability |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Characterization of Molecular Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity and physical properties. For 5-Amino-2-chloro-4-fluorophenol, methods like Density Functional Theory (DFT) would be instrumental in elucidating its molecular electronic structure.

Key aspects that could be investigated include:

Molecular Orbital Analysis: The distribution and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in predicting a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For this compound, the interplay of the electron-donating amino and hydroxyl groups with the electron-withdrawing chloro and fluoro substituents would significantly influence the energies and localization of these frontier orbitals.

Electron Density and Electrostatic Potential Maps: These calculations would visualize the electron distribution across the molecule. An electrostatic potential map would highlight regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack. In this compound, the oxygen and nitrogen atoms are expected to be regions of high electron density, while the hydrogen atoms of the amino and hydroxyl groups would be more electropositive.

Dipole Moment and Polarizability: These properties, readily calculable with quantum chemical methods, provide insight into the molecule's interaction with itself and with other molecules, including solvents. The magnitude and orientation of the dipole moment are determined by the vector sum of individual bond dipoles, which are heavily influenced by the electronegative halogen and oxygen atoms, as well as the amino group.

While specific DFT calculations for this compound are not readily found in literature, we can refer to the computed properties available in public databases like PubChem to get a preliminary understanding of the molecule. nih.gov

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Weight | 161.56 g/mol | PubChem |

| XLogP3 | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 46.3 Ų | PubChem |

| Exact Mass | 161.0043696 | PubChem |

This table is generated from data available on PubChem. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time, providing insights into its flexibility and the preferred spatial arrangements of its functional groups. For this compound, MD simulations could reveal:

Rotational Barriers: The energy barriers associated with the rotation around the C-O and C-N bonds can be determined. This is particularly relevant for understanding the orientation of the hydroxyl and amino groups relative to the benzene (B151609) ring.

Intramolecular Hydrogen Bonding: MD simulations can assess the probability and geometry of intramolecular hydrogen bonds, for instance, between the hydroxyl group and the adjacent chlorine atom, or between the amino group and the neighboring fluorine atom. The presence and strength of such interactions can significantly impact the molecule's conformation and reactivity.

Solvent Effects: By performing MD simulations in a solvent box (e.g., water), one can study how the solvent molecules interact with this compound and influence its conformational preferences. The solvation shell around the polar functional groups would be of particular interest.

While no specific MD simulation studies on this compound have been published, the methodology is well-established for studying the conformational behavior of substituted phenols and other aromatic compounds.

Prediction of Reaction Mechanisms and Transition States

A significant application of computational chemistry is in the elucidation of reaction mechanisms. For this compound, theoretical methods can be used to predict its reactivity in various chemical transformations. This involves:

Mapping Reaction Pathways: By calculating the potential energy surface for a given reaction, computational chemists can identify the most likely reaction pathway. This includes locating the transition state, which is the highest energy point along the reaction coordinate.

Calculating Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. Computational methods can provide quantitative estimates of these barriers, allowing for the comparison of different potential reaction mechanisms.

Investigating Substituent Effects: Theoretical studies can systematically investigate how the amino, chloro, and fluoro substituents influence the reactivity of the phenol (B47542) ring in reactions such as electrophilic aromatic substitution or oxidation.

For example, in the synthesis of derivatives of this compound, computational modeling could be used to predict the regioselectivity of a reaction, i.e., at which position on the aromatic ring a new substituent will be added.

Data-Driven Computational Approaches in Chemical Research

The advent of machine learning and big data has opened new avenues in chemical research. While specific data-driven studies on this compound are not available, this section outlines how such approaches could be applied.

Quantitative Structure-Activity Relationship (QSAR): If a dataset of related phenol compounds with known biological activity or toxicity were available, a QSAR model could be developed. jst.go.jp Such a model would use computed molecular descriptors (like those in Table 1) to predict the activity of new compounds, including this compound. This can be a cost-effective way to screen potential drug candidates or to assess the potential toxicity of chemicals. jst.go.jp

Prediction of Physicochemical Properties: Machine learning models can be trained on large datasets of chemical compounds to predict various properties such as solubility, boiling point, and melting point. neurips.ccarxiv.org These models can provide rapid estimations for compounds that have not been experimentally characterized.

Accelerating Discovery: Data-driven approaches can be used to guide the discovery of new molecules with desired properties. By learning from existing data, these models can suggest new chemical structures that are likely to be active for a particular application.

Advanced Analytical Methodologies for Research and Development

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying components in a mixture. For phenolic compounds like 5-Amino-2-chloro-4-fluorophenol, reversed-phase HPLC (RP-HPLC) is particularly effective. While specific methods for this exact compound are not extensively published, methodologies developed for structurally similar compounds, such as 2-amino-4-chlorophenol (B47367), offer a template for analysis. researchgate.net

A typical RP-HPLC method would involve a C18 column, which separates compounds based on their hydrophobicity. researchgate.net A mobile phase consisting of a mixture of an aqueous buffer (like water with acetic acid) and an organic solvent (such as acetonitrile) allows for the elution of the compound from the column. researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of the phenol (B47542) absorbs UV light at specific wavelengths. researchgate.net The method's parameters can be optimized to achieve a sharp, well-resolved peak for accurate quantification. The linearity of the method, its limit of detection (LOD), and limit of quantitation (LOQ) are critical for validation. researchgate.net For the related compound 2-amino-4-chlorophenol, detection limits as low as 5 ng have been reported. researchgate.net

Table 1: Representative HPLC Parameters for Analysis of Related Aminochlorophenols This table is based on a method developed for the analysis of 2-amino-4-chlorophenol and serves as a likely starting point for this compound. researchgate.net

| Parameter | Specification |

| Column | C18 (250 x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Water: Acetonitrile: Acetic Acid (70:30:1 v/v/v) |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 280 nm |

| LOD | ~5 ng |

| LOQ | ~20 ng |

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight with high precision. For this compound (C₆H₅ClFNO), the exact mass is calculated to be 161.0043696 Da. nih.gov This precise mass is a key identifier in high-resolution mass spectrometry, helping to distinguish it from other compounds with the same nominal mass.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The spectrum of this compound would be expected to show characteristic absorption bands. Research on the related compound 4-fluorophenol (B42351) shows prominent bands in the 1201-1222 cm⁻¹ range, which are associated with C-F stretching vibrations. uzh.ch The O-H stretch of the phenolic group typically appears as a broad band around 3200-3600 cm⁻¹, while the N-H stretching of the amino group would be expected in a similar region, often as two distinct peaks for the symmetric and asymmetric stretches. The specific positions of these peaks are influenced by hydrogen bonding and the electronic effects of the chloro and fluoro substituents. uzh.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. While publicly available experimental spectra for this compound are scarce, a ¹H NMR spectrum would reveal distinct signals for the aromatic protons, with their chemical shifts and coupling patterns dictated by the positions of the five different substituents on the benzene (B151609) ring. Similarly, a ¹³C NMR spectrum would show unique signals for each of the six carbon atoms in the aromatic ring.

Table 2: Key Spectroscopic Data for this compound

| Analytical Technique | Property | Expected Value/Observation | Reference |

| Mass Spectrometry | Molecular Formula | C₆H₅ClFNO | nih.gov |

| Molecular Weight | 161.56 g/mol | nih.gov | |

| Exact Mass | 161.0043696 Da | nih.gov | |

| IR Spectroscopy | C-F Stretch | ~1200-1260 cm⁻¹ | uzh.ch |

| O-H Stretch (Phenol) | Broad band, ~3200-3600 cm⁻¹ | uzh.ch | |

| N-H Stretch (Amine) | Two peaks, ~3300-3500 cm⁻¹ | ||

| C-Cl Stretch | ~600-800 cm⁻¹ |

Electrochemical Detection Methods for Related Metabolites in Biological Matrices

Detecting metabolites of this compound in biological samples like water or plasma requires highly sensitive and selective methods. Electrochemical techniques offer a promising approach for this purpose. One advanced method involves the use of DNA-based sensors for the detection of aromatic amine compounds. nih.gov

This technique is based on the principle that aromatic amines can intercalate, or insert themselves, into the structure of hairpin DNA immobilized on an electrode surface. nih.gov This interaction alters the electrochemical properties of the DNA film. Using electrochemical impedance spectroscopy (EIS), this change can be measured as a decrease in the charge transfer resistance (Rct). nih.gov The magnitude of the change in resistance can be correlated with the concentration of the target analyte. nih.gov Studies on various amino-substituted naphthalene (B1677914) compounds have demonstrated that this method is highly sensitive, with detection limits in the nanomolar range, and selective for aromatic amines over other potential environmental pollutants. nih.gov This approach could be adapted to create a rapid and low-cost assay for monitoring metabolites of this compound in biological or environmental samples. nih.gov

Intellectual Property and Commercialization Landscape

Patent Analysis of Synthetic Processes and Applications

An analysis of the patent landscape reveals a focused interest in efficient and high-yield synthetic routes for 5-Amino-2-chloro-4-fluorophenol and its subsequent conversion into commercially valuable products. The patents underscore its role as a crucial building block in the creation of complex molecules with specific biological activities.

A key area of innovation lies in the development of novel and improved methods for the production of this compound. For instance, one patented method describes a process for producing the compound in good yield, highlighting its importance as an intermediate for pesticides, pharmaceuticals, and dyes. businesschemistry.org Another patented process focuses on the synthesis of 5-amino-2-chloro-4-fluorophenoxyacetic acid esters by reacting this compound with a haloacetic acid ester, further emphasizing its utility in creating agrochemical derivatives. google.com

The applications of this compound are a major focus of patent activity. It is explicitly mentioned as an intermediate for herbicides. laureatepharma.com This is a critical application area, as the agrochemical industry continuously seeks new and effective active ingredients to manage crop pests. agropages.comresearchgate.netnih.govresearchgate.netnih.gov The introduction of fluorine atoms into agrochemicals can significantly enhance their biological activity and metabolic stability. researchgate.netsci-hub.se

In the pharmaceutical realm, while direct patenting of the compound itself is less common, its role as a key intermediate is noted in patents for more complex molecules. For example, it is a reagent involved in the design and synthesis of potent vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors, which are targets in anti-cancer therapies. youtube.com The broader field of fluorinated intermediates is recognized for its growing importance in the pharmaceutical industry, with a significant percentage of new chemical entities containing fluorine. plindia.comacs.org

Below is a table summarizing key patent information related to this compound and its derivatives:

| Patent/Publication Number | Title/Focus | Key Findings |

| JPH05286912A | Method for producing aminophenol derivative | Describes a method to produce this compound with good yield, noting its utility as an intermediate for pesticides, medicines, and dyes. businesschemistry.org |

| JPH05262704A | Process for producing 5-amino-2-chloro-4-fluorophenoxyacetic acid ester | Details a reaction of this compound to create derivatives for agrochemical use. google.com |

| JPH01168662A | Production of 5-amino-2-chloro-4-fluorothiophenol | Highlights the use of a related thiophenol derivative as an intermediate for herbicides. laureatepharma.com |

| US5053557A | Process for preparing 2-chloro-4-fluorophenol (B157789) | Describes a process for a related compound, noting its utility as a starting material for pharmaceuticals and agricultural agents. google.com |

| CN103130657B | Synthetic method of 2-chloro-4-aminophenol | Details a synthetic method for a related aminophenol, emphasizing its role as a pesticide intermediate. google.com |

Strategic Outlook for Industrial Chemical Development

The strategic outlook for the industrial development of this compound is intrinsically linked to the growth of the end-markets it serves, namely the agrochemical and pharmaceutical industries. The increasing global demand for food necessitates the development of more effective crop protection solutions, a key driver for the agrochemical market. openpr.com Fluorinated intermediates like this compound are crucial in the synthesis of modern pesticides that offer enhanced efficacy. agropages.comresearchgate.netopenpr.com The global market for fluoride (B91410) pesticide intermediates is projected to experience significant growth, driven by the need for efficient crop protection and advancements in chemical research. openpr.com

The industrial strategy for a specialty chemical like this compound likely involves a focus on:

Process Optimization: Continuous improvement of synthetic routes to reduce costs, improve purity, and minimize environmental impact. chemeurope.combionity.com

Supply Chain Security: Ensuring a reliable supply of this key intermediate to major agrochemical and pharmaceutical companies. agcchem.com

Customer Collaboration: Working closely with end-users to understand their evolving needs for new derivatives and custom synthesis.

Several chemical manufacturers list this compound in their product catalogs, indicating its availability for research and development purposes, with some also offering it in bulk for commercial production. glpbio.com The market for fluorinated intermediates is moderately concentrated with several large global players and a number of smaller regional manufacturers. archivemarketresearch.com

Research Collaborations and Technology Transfer Initiatives

University-Industry Collaborations: Academic research plays a vital role in developing new synthetic methodologies and identifying novel applications for chemical compounds. Chemical companies often collaborate with universities to access cutting-edge research and talent. businesschemistry.org Such partnerships can be instrumental in exploring new derivatives of this compound and their potential applications.

Cross-Industry Partnerships: The development of a new pharmaceutical or agrochemical is a complex and expensive process. This often leads to collaborations between chemical manufacturers, who supply the key intermediates, and the life science companies that develop and market the final products. These partnerships are crucial for aligning the development of intermediates with the specific requirements of the final drug or pesticide.

Technology Transfer and Licensing: The transfer of technology, whether from academia to industry or between companies, is a key mechanism for commercializing new chemical processes and products. businesschemistry.orgyoutube.com This can involve licensing of patented synthetic routes or know-how related to the production of high-purity intermediates. businesschemistry.org As the demand for sophisticated fluorinated compounds grows, technology transfer will likely play an increasingly important role in the dissemination of efficient manufacturing processes. financialexpress.com Companies specializing in fine chemical synthesis often engage in contract manufacturing and custom synthesis for larger pharmaceutical and agrochemical corporations, a form of technology and service transfer. agcchem.com

The development of new technologies, such as cascade synthesis and the use of novel catalysts, is making the production of fine chemicals more efficient and sustainable. chemeurope.combionity.com The adoption of such technologies for the production of this compound could be a subject of future collaborations and technology transfer agreements.

Q & A

Q. What analytical techniques are recommended to confirm the purity and structural integrity of 5-Amino-2-chloro-4-fluorophenol in synthetic chemistry?

To validate purity and structure, use a combination of:

- High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment (98% purity is typical for research-grade material; see vendor specifications in ).

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., distinguishing chloro, fluoro, and amino groups).

- Mass Spectrometry (MS) to verify molecular weight (161.56 g/mol, C₆H₅ClFNO) and fragmentation patterns .

- Elemental Analysis to cross-check empirical formula consistency.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of aerosols or dust.

- First-Aid Measures : Immediate flushing with water for skin/eye exposure; consult a physician and provide the safety data sheet () during medical evaluation .

- Waste Disposal : Follow institutional guidelines for halogenated phenolic waste.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point) of this compound?

- Literature Cross-Validation : Use databases like PubMed and Connected Papers () to identify primary sources. Compare experimental conditions (e.g., heating rates in melting point determination).

- Experimental Replication : Reproduce measurements using calibrated instruments (e.g., differential scanning calorimetry for precise melting points).

- Structural Analogs Comparison : Compare with related compounds (e.g., 2-Amino-4-fluorobenzoic acid, mp 188–196°C; ) to assess substituent effects on thermal stability .

Q. What strategies optimize synthesis yield while minimizing halogenated byproducts in this compound production?

- Catalytic Optimization : Test palladium or copper catalysts for selective halogenation to reduce side reactions.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity and reduce dimerization.

- Purification Techniques : Employ column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the target compound from chlorinated impurities .

- In Situ Monitoring : Use FT-IR or LC-MS to track intermediate formation and adjust reaction parameters dynamically.

Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Model electronic effects of substituents (e.g., electron-withdrawing Cl/F groups) on amino group reactivity.

- Molecular Dynamics (MD) : Simulate solvation effects to predict solubility in different solvents.

- Retrosynthetic Analysis : Use tools like SciFinder to identify feasible synthetic pathways and avoid competing reactions.

Q. What regulatory considerations apply to the use of this compound in cross-disciplinary research (e.g., biomaterials)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.